D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt)

Description

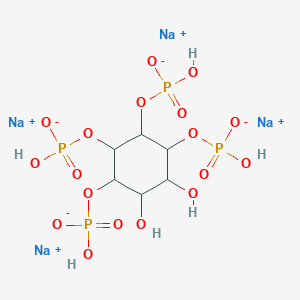

D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt) (Ins(1,4,5,6)P4) is a phosphorylated derivative of myo-inositol, characterized by phosphate groups at the 1, 4, 5, and 6 positions of the inositol ring. It is a critical signaling molecule in eukaryotic cells, primarily involved in modulating enzymatic activity and cellular pathways. Notably, Ins(1,4,5,6)P4 serves as a cofactor for histone deacetylase 3 (HDAC3), stabilizing its interaction with the SMRT corepressor to regulate gene expression . This compound is commercially available from suppliers such as Cayman Chemical and MilliporeSigma, often used in biochemical assays and structural studies .

Properties

IUPAC Name |

tetrasodium;[2,3-dihydroxy-4,5,6-tris[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O18P4.4Na/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZJJWPAQUIBBLR-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Na4O18P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Butane-2,3-Diacetal (BDA) Protection

A definitive synthesis route employs butane-2,3-diacetal (BDA)-protected myo-inositol as a key intermediate. The BDA group enables regioselective phosphorylation at positions 1,4,5,6 while blocking undesired sites. The process involves:

-

Large-scale preparation of (±)-BDA-protected myo-inositol via reaction with butanedione under acidic conditions.

-

Optical resolution using diastereoisomeric (R)-(-)-acetylmandelate esters to isolate the D-enantiomer.

-

Phosphorylation with dibenzyl phosphoramidite reagents, followed by oxidation to yield tetra-benzyl-protected intermediates.

-

Deprotection via hydrogenolysis (Pd/C, H₂) to remove benzyl groups and subsequent ion exchange (Na⁺ resin) to obtain the sodium salt.

This method achieves ≥95% enantiomeric purity and scales efficiently to gram quantities.

Isopropylidene and Benzyl Protection

A patent-derived approach uses sequential acetonation and benzylation:

-

Acetonation : myo-inositol is treated with acetone and H₂SO₄ to form 2,3:4,5-di-O-isopropylidene-myo-inositol.

-

Benzylation : The 6-OH group is selectively benzylated using CsF and benzyl bromide in DMF.

-

Phosphorylation : N,N-diisopropyl dibenzyl phosphoramidite and 1H-tetrazole facilitate phosphate group introduction at positions 1,4,5.

-

Global deprotection : Hydrogenolysis removes benzyl groups, while acidic hydrolysis (HCl/MeOH) cleaves isopropylidene protectants.

Table 1: Comparative Analysis of Chemical Methods

| Method | Key Steps | Yield (%) | Purity (%) | Scale (g) |

|---|---|---|---|---|

| BDA Protection | Optical resolution, H₂/Pd-C | 68 | 95 | 1–10 |

| Isopropylidene | Acetonation, benzylation | 45 | 90 | 0.5–5 |

Enzymatic Phosphorylation

Inositol Phosphate Kinases

Ins(1,4,5,6)-P₄ is synthesized from Ins(1,4,5)-P₃ via sequential kinase activity:

-

Step 1 : Ins(1,4,5)-P₃ 6-kinase phosphorylates the 6-OH position using ATP.

-

Step 2 : Ins(1,4,5,6)-P₄ is purified via anion-exchange chromatography (Dionex CarboPac PA100 column).

Optimization : Recombinant kinases (e.g., from E. coli) enhance reaction rates (kₐₜ = 8 s⁻¹) and reduce byproducts.

Phytate Hydrolysis

Partial hydrolysis of phytic acid (InsP₆) using glucose-1-phosphatase yields Ins(1,4,5,6)-P₄:

Table 2: Enzymatic vs. Chemical Synthesis

| Parameter | Enzymatic | Chemical |

|---|---|---|

| Reaction time | 24 h | 48–72 h |

| Regioselectivity | High (no byproducts) | Moderate |

| Scalability | Batch (mg scale) | Multi-gram |

| Cost | Low (reusable) | High (reagents) |

Hybrid Chemical-Enzymatic Approaches

Semisynthesis from myo-Inositol

A combined strategy improves yield and selectivity:

-

Chemical phosphorylation : myo-Inositol is converted to Ins(1,4,5)-P₃ via trichloroacetimidate intermediates.

-

Enzymatic 6-phosphorylation : Recombinant Ins(1,4,5)-P₃ 6-kinase from rat brain homogenate completes the synthesis.

Advantage : Avoids complex protection schemes while maintaining 85% yield.

Purification and Characterization

Chromatography

Spectroscopic Validation

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This involves the replacement of one functional group with another, often under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally require controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield inositol phosphates with additional oxygen atoms, while reduction could result in dephosphorylated inositol derivatives .

Scientific Research Applications

D-myo-Inositol-1,4,5,6-tetraphosphate has a wide range of scientific research applications across different fields:

Chemistry

- Phosphoinositide Studies : It is used to study the structure and function of phosphoinositides and their role in cellular signaling.

Biology

- Intracellular Signaling Pathways : The compound is utilized to investigate intracellular signaling pathways involving phosphoinositide-specific kinases and phosphatases.

Medicine

- Disease Understanding : Research on D-myo-Inositol-1,4,5,6-tetraphosphate has implications for understanding diseases related to cellular signaling dysregulation such as cancer and diabetes.

Industry

- Pharmaceutical Development : It is used in the development of pharmaceuticals targeting cellular signaling pathways.

Salmonella Infection Response

Research indicates that D-myo-Inositol-1,4,5,6-tetraphosphate has a biphasic effect on epithelial calcium-activated chloride channels—activating them at low calcium concentrations while inhibiting them at higher concentrations. This suggests potential therapeutic applications in conditions like cystic fibrosis and diabetic nephropathy .

Implications in Health

D-myo-Inositol-1,4,5,6-tetraphosphate has been implicated in various health conditions due to its role in cellular signaling:

- Metabolic Disorders : Its involvement in insulin signaling suggests relevance in diabetes management.

- Cancer Research : Dysregulation of phosphoinositide signaling pathways can contribute to tumorigenesis; thus understanding Ins(1,4,5,6)P4's role could lead to novel therapeutic strategies.

- Neurological Disorders : Given its influence on neurotransmitter release and calcium signaling, this compound may also have implications for neurological health.

Mechanism of Action

D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt) exerts its effects by interacting with specific protein domains sensitive to its inositol phosphate structure. This interaction allows it to participate in the regulation of intracellular signaling cascades. The compound influences pathways involving phosphatidylinositol 3-kinase (PI3K) and protein kinase B (PKB/Akt), which are integral to processes such as cell growth, survival, and metabolism .

Comparison with Similar Compounds

Structural Isomers of Inositol Tetraphosphates

Inositol tetraphosphates vary in phosphate group positioning, leading to distinct biochemical roles:

Key Observations :

- Stereospecificity: The D-myo configuration of Ins(1,4,5,6)P4 is essential for HDAC3 binding, as the axial hydroxyl group at position 2 dictates its structural compatibility with the SMRT-SANT domain . In contrast, L-myo-Inositol-1,4,5,6-tetraphosphate lacks this interaction .

Comparison with Inositol Tris- and Pentaphosphates

Functional Divergence :

- Enzymatic Pathways: Ins(1,4,5,6)P4 is metabolized to pentaphosphates via specific kinases (e.g., L-myo-inositol 1,4,5,6-tetraphosphate 3-kinase), unlike Ins(1,3,4,5)P4, which follows a separate phosphorylation route .

Pharmacological and Clinical Relevance

- Surfactant Formulations : Ins(1,4,5,6)P4 (sodium salt) has been tested in surfactant formulations for respiratory distress syndrome, unlike Ins(1,2,6)P3, which lacks therapeutic application in this context .

Biological Activity

D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt), commonly referred to as Ins(1,4,5,6)P4, is a significant inositol phosphate involved in various cellular signaling pathways. This compound plays a crucial role in regulating calcium levels and influencing metabolic processes. Below is a detailed examination of its biological activity, mechanisms of action, and implications in health and disease.

Overview

D-myo-Inositol-1,4,5,6-tetraphosphate is synthesized from inositol trisphosphate through the action of specific kinases. It is recognized for its ability to modulate intracellular signaling by interacting with various proteins and enzymes. Its structure allows it to participate in numerous biochemical pathways that are critical for maintaining cellular homeostasis.

Calcium Signaling Regulation

- Ins(1,4,5,6)P4 plays a pivotal role in calcium signaling by influencing calcium ion release from the endoplasmic reticulum and facilitating calcium influx through plasma membrane channels. This regulation is vital for processes such as muscle contraction and neurotransmitter release.

Antagonism of EGF Signaling

- In response to Salmonella infection in intestinal epithelial cells, Ins(1,4,5,6)P4 levels increase significantly. This elevation antagonizes epidermal growth factor (EGF)-induced inhibition of calcium-mediated chloride secretion. The mechanism involves interference with phosphoinositide 3-kinase (PI3K) signaling pathways .

Protein Interactions

- The compound binds to specific protein domains sensitive to its structure, influencing various downstream signaling cascades. This includes modulation of phosphatidylinositol 3-kinase (PI3K) and protein kinase B (PKB/Akt), which are crucial for cell survival and metabolism .

Case Studies

- Salmonella Infection Response

-

Chloride Channel Regulation

- Research indicates that D-myo-Inositol-1,4,5,6-tetraphosphate has a biphasic effect on epithelial Ca-activated chloride channels—activating them at low calcium concentrations while inhibiting them at higher concentrations. This suggests potential therapeutic applications in conditions like cystic fibrosis and diabetic nephropathy .

| Property | Details |

|---|---|

| Molecular Formula | CHNaOP |

| Molecular Weight | 457.21 g/mol |

| Solubility | Highly soluble in water; stability under physiological pH |

| Biological Role | Second messenger in signal transduction pathways |

Implications in Health

D-myo-Inositol-1,4,5,6-tetraphosphate has been implicated in various health conditions due to its role in cellular signaling:

- Metabolic Disorders : Its involvement in insulin signaling suggests potential relevance in diabetes management.

- Cancer Research : Dysregulation of phosphoinositide signaling pathways can contribute to tumorigenesis; thus, understanding Ins(1,4,5,6)P4's role could lead to novel therapeutic strategies.

- Neurological Disorders : Given its influence on neurotransmitter release and calcium signaling, this compound may also have implications for neurological health.

Q & A

Q. What are the key physicochemical properties of D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt) relevant to experimental handling?

Methodological Answer: The compound has a molecular formula of C₆H₁₂O₁₈P₄·4Na and a molecular weight of 588 g/mol . Stability is maintained by storing it at -20°C in lyophilized or aliquoted form to prevent hydrolysis. Use desiccants to minimize moisture absorption, and avoid repeated freeze-thaw cycles to preserve functional integrity .

Q. What chromatographic methods are recommended for quantifying D-myo-Inositol-1,4,5,6-tetraphosphate in biological samples?

Methodological Answer: Anion-exchange chromatography coupled with LC-MS/MS is widely used for separation and quantification. Prepare analytical standards in methanol-water (5:95 v/v) and include internal standards like adenosine 5′-monophosphate (AMP) for normalization. Calibration curves should cover concentrations from 0.1–10 µM to ensure sensitivity across physiological ranges .

Q. How can researchers distinguish between D-myo-Inositol-1,4,5,6-tetraphosphate and its isomers in complex mixtures?

Methodological Answer: Use high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to differentiate isomers based on phosphate group positioning. Pair this with ion-pair chromatography (e.g., pentylamine as an ion-pairing agent) to resolve retention time differences. Structural confirmation can be achieved via NMR, focusing on axial/equatorial hydroxyl group orientations .

Q. What buffer systems are compatible with D-myo-Inositol-1,4,5,6-tetraphosphate in cell-based assays?

Methodological Answer: Use HEPES-buffered saline (pH 7.4) or Tris-HCl (pH 7.5) to maintain physiological pH. Avoid phosphate-based buffers (e.g., PBS) to prevent interference with inositol phosphate detection. For intracellular delivery, combine with permeabilization agents like digitonin (10–20 µg/mL) or electroporation .

Q. How should enzymatic degradation of inositol tetraphosphate be minimized during extraction from tissues?

Methodological Answer: Rapidly homogenize samples in ice-cold perchloric acid (5% v/v) or trichloroacetic acid (10% w/v) to denature phosphatases. Centrifuge at 12,000 × g for 10 minutes at 4°C, then neutralize supernatants with potassium bicarbonate before analysis. Include phosphatase inhibitors (e.g., sodium fluoride, β-glycerophosphate) in lysis buffers .

Advanced Research Questions

Q. How does the phosphorylation pattern of D-myo-Inositol-1,4,5,6-tetraphosphate influence its role as a cofactor in epigenetic regulation?

Methodological Answer: The axial hydroxyl group at carbon 2 enables specific binding to the DAD domain of HDAC3 , stabilizing its interaction with the SMRT corepressor. Investigate this using X-ray crystallography (as in PDB: 4A69) or mutagenesis (e.g., DAD domain truncation). Compare binding affinities via surface plasmon resonance (SPR) with Ins(1,4,5,6)P₄ analogs lacking the 4- or 6-phosphate groups .

Q. What experimental strategies resolve contradictions in cellular uptake mechanisms of D-myo-Inositol-1,4,5,6-tetraphosphate?

Methodological Answer: To differentiate passive diffusion from enzymatic hydrolysis:

- Track InsP₁–InsP₅ levels over time using LC-MS/MS. A rise in lower phosphates (InsP₁–InsP₃) suggests enzymatic activity.

- Use radiolabeled [³H]-Ins(1,4,5,6)P₄ to quantify uptake in presence/absence of ATPase inhibitors (e.g., ouabain).

- Compare intracellular accumulation in wild-type vs. phosphatase-knockout cell lines .

Q. What role does D-myo-Inositol-1,4,5,6-tetraphosphate play in calcium signaling cross-talk with Ins(1,4,5)P₃?

Methodological Answer: Ins(1,4,5,6)P₄ does not directly activate Ins(1,4,5)P₃ receptors but may modulate calcium release indirectly by competing for phosphatase/kinase binding. Test this using:

Q. How can researchers validate the specificity of antibodies targeting D-myo-Inositol-1,4,5,6-tetraphosphate?

Methodological Answer:

Q. What in silico approaches predict the interaction networks of D-myo-Inositol-1,4,5,6-tetraphosphate in signaling pathways?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.